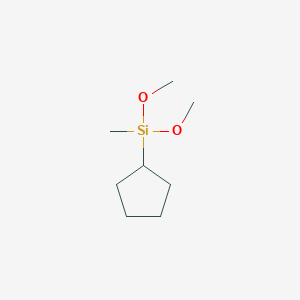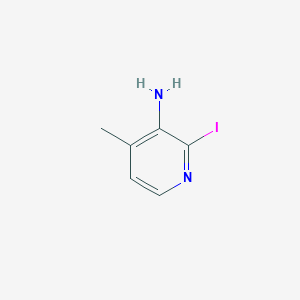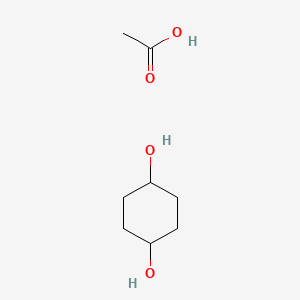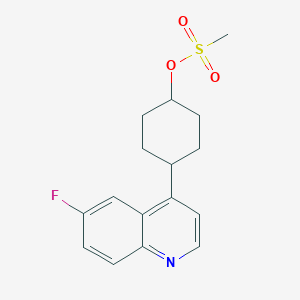
N-Hydroxy-2-oxopropanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-oxopropanimidoyl cyanide is a chemical compound with the molecular formula C4H4N2O2. It is also known by its IUPAC name, 2-hydroxyimino-3-oxobutanenitrile
Preparation Methods
The synthesis of N-Hydroxy-2-oxopropanimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with hydroxylamine under controlled conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Hydroxy-2-oxopropanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions include oximes, amines, and substituted nitriles .
Scientific Research Applications
N-Hydroxy-2-oxopropanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-oxopropanimidoyl cyanide involves its ability to participate in nucleophilic addition reactions. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of various adducts and intermediates, which can further react to produce a wide range of products . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the cyanide and oxime functional groups .
Comparison with Similar Compounds
N-Hydroxy-2-oxopropanimidoyl cyanide can be compared with other similar compounds, such as:
N-Hydroxybenzimidazole: This compound also contains an N-hydroxy group and is used in similar types of reactions.
N-Hydroxyphthalimide: Known for its use in radical reactions, it shares some reactivity characteristics with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-3-oxobutanenitrile |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3/b6-4+ |
InChI Key |
DOOHWQFPTDAXJS-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C(=N/O)/C#N |
Canonical SMILES |
CC(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


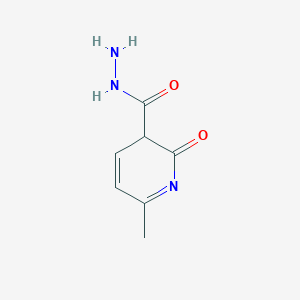
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)

![2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B12333689.png)
![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)

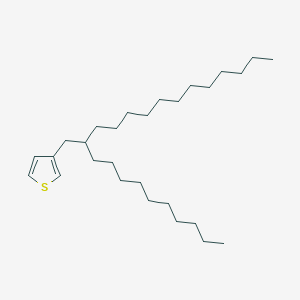
![(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333718.png)
